Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
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Overview
Description
“Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group and the methoxyacetyl group are substituents on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the tert-butyl group, the carboxylate group, and the methoxyacetyl group as substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the overall structure of the molecule. For example, the presence of the polar carboxylate and methoxy groups could influence the compound’s solubility in various solvents .Scientific Research Applications
- OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility. Tert-butyl-substituted compounds have been explored as thermally activated delayed fluorescence (TADF) emitters for solution-processed non-doped blue OLEDs . These blue TADF emitters, incorporating two tert-butyl groups, achieve record-high external quantum efficiencies (EQE) of 25.8%. Additionally, an all-TADF white OLED with an EQE of 27.3% combines the blue TADF emitter as a host for an orange-red TADF dopant.
Organic Light-Emitting Diodes (OLEDs)
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate, also known as EN300-798890, are currently unknown. This compound is a type of tertiary butyl ester , which are known to have large applications in synthetic organic chemistry . .
Mode of Action
Tertiary butyl esters, in general, are known for their unique reactivity pattern . They can be introduced into a variety of organic compounds using flow microreactor systems . .
Biochemical Pathways
Tertiary butyl groups have implications in various biosynthetic and biodegradation pathways , but the specific pathways influenced by EN300-798890 remain to be elucidated.
properties
IUPAC Name |
tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHZSZTWFGIBX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |
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